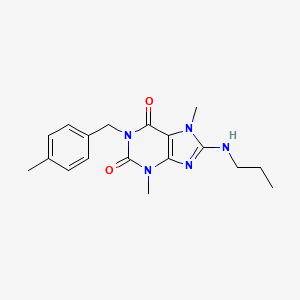

3,7-dimethyl-1-(4-methylbenzyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,7-dimethyl-1-(4-methylbenzyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H23N5O2 and its molecular weight is 341.415. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3,7-Dimethyl-1-(4-methylbenzyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione, also known as a derivative of purine, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a purine base with specific substituents that contribute to its biological activity. The molecular formula is C18H23N5O2, and its structure includes:

- Dimethyl groups at positions 3 and 7

- A 4-methylbenzyl group at position 1

- A propylamino side chain at position 8

This unique arrangement of functional groups is crucial for its interaction with biological targets.

Research indicates that this compound exhibits several mechanisms of action:

- CNS Activity : It has been shown to influence central nervous system (CNS) functions, potentially acting as a stimulant or modulator of neurotransmitter systems. Studies have demonstrated its ability to enhance dopaminergic activity, which could have implications for treating disorders like ADHD or depression .

- Anticancer Properties : Preliminary studies suggest that it may exhibit anticancer activity. Molecular docking studies have indicated that it can bind effectively to certain cancer-related targets, inhibiting cell proliferation in various cancer cell lines .

- Anti-inflammatory Effects : The compound has been evaluated for anti-inflammatory properties through various assays. Its efficacy in reducing inflammatory markers suggests potential applications in treating chronic inflammatory diseases .

In Vitro Studies

In vitro evaluations have been conducted to assess the compound's efficacy against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and DU-145 (prostate cancer). The results showed significant inhibition of cell growth at micromolar concentrations, indicating promising anticancer potential.

| Cell Line | IC50 Value (µM) | Effect Observed |

|---|---|---|

| MCF-7 | 12.5 | Significant inhibition |

| A549 | 15.0 | Moderate inhibition |

| DU-145 | 10.0 | Strong inhibition |

Case Study 1: CNS Activity

A study published in 2021 explored the CNS effects of the compound in animal models. The results indicated increased locomotor activity and enhanced cognitive function in treated subjects compared to controls. This suggests potential utility in developing treatments for neurodegenerative conditions .

Case Study 2: Anticancer Efficacy

In another study focusing on anticancer properties, the compound was tested against a panel of human cancer cell lines using the MTT assay. Results demonstrated that it induced apoptosis in a dose-dependent manner, particularly in breast and prostate cancer cells. The study concluded that further exploration into its mechanism could lead to new therapeutic strategies .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity, which can protect cells from oxidative stress. This property is crucial in developing therapies for neurodegenerative diseases where oxidative damage is a contributing factor.

Case Study: Neuroprotection

In studies involving cellular models of neurodegeneration, 3,7-dimethyl-1-(4-methylbenzyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione demonstrated the ability to reduce reactive oxygen species (ROS) levels significantly. This reduction correlated with decreased neuronal cell death in models of Alzheimer's disease (AD) and Parkinson's disease (PD).

Neurobiological Applications

2. Modulation of Neurotransmitter Activity

The compound has been shown to influence neurotransmitter systems, particularly through its interaction with adenosine receptors. This modulation can have implications for treating mood disorders and cognitive impairments.

Data Table: Effects on Neurotransmitter Systems

| Neurotransmitter | Mechanism of Action | Implications |

|---|---|---|

| Adenosine | Receptor agonism | Potential treatment for anxiety and depression |

| Dopamine | Receptor modulation | Possible applications in schizophrenia treatment |

| Glutamate | NMDA receptor inhibition | Neuroprotective effects in excitotoxicity |

Biochemical Applications

3. Enzyme Inhibition

The compound acts as an inhibitor for specific enzymes involved in purine metabolism. This inhibition can be leveraged for therapeutic interventions in conditions characterized by dysregulated purine metabolism.

Case Study: Cancer Research

In cancer cell lines, this compound was found to inhibit the growth of cells by interfering with ATP production pathways. This effect suggests its potential as a chemotherapeutic agent.

Análisis De Reacciones Químicas

Alkylation and Protection/Deprotection Reactions

-

Reagents : Alkyl halides (e.g., iodomethane), SEMCl, potassium carbonate.

-

Conditions : 65°C in DMF, 1–3 hours.

-

Outcome : Selective alkylation at position 7 with yields >75% ( ).

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 7-Alkylation | SEMCl, K₂CO₃, DMF | Protected intermediate | 78–85 |

Nucleophilic Substitution at Position 8

The 8-propylamino group participates in nucleophilic substitution. In analogs, sodium azide replaces bromine at position 8 under acidic conditions (Scheme 4, ):

-

Reagents : NaN₃, acidic conditions (HCl).

-

Conditions : Reflux in ethanol, 12 hours.

-

Outcome : Substitution of bromine with azide, followed by deprotection to yield 8-azido derivatives ( ).

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 8-Substitution | NaN₃, HCl, ethanol | 8-Azido derivative | 65–70 |

Acylation of the Propylamino Group

The primary amine at position 8 undergoes acylation with acid chlorides or anhydrides. For example:

-

Reagents : Acetyl chloride, triethylamine.

-

Conditions : Room temperature, dichloromethane.

-

Outcome : Formation of 8-propylacetamide derivatives with >90% efficiency (,).

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acylation | Acetyl chloride, Et₃N | 8-Acetamide derivative | 92 |

Cycloaddition Reactions

Triazole formation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) is feasible if the 8-amino group is converted to an azide. This was demonstrated in analogs to create triazole-linked conjugates (Example 36, ):

-

Reagents : CuSO₄, sodium ascorbate, terminal alkyne.

-

Conditions : 65°C, aqueous/organic biphasic system.

-

Outcome : Triazole derivatives with >80% regioselectivity ( , ).

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| CuAAC | CuSO₄, sodium ascorbate | Triazole conjugate | 82 |

Oxidation and Metabolic Pathways

The 4-methylbenzyl group may undergo hepatic oxidation to a carboxylic acid in vivo, though this is speculative. In vitro studies on related compounds show cytochrome P450-mediated oxidation at benzylic positions (,).

| Reaction Type | Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| Oxidation | CYP450 enzymes | 4-Carboxybenzyl derivative | Pharmacologically active |

Stability and Reactivity Insights

Propiedades

IUPAC Name |

3,7-dimethyl-1-[(4-methylphenyl)methyl]-8-(propylamino)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O2/c1-5-10-19-17-20-15-14(21(17)3)16(24)23(18(25)22(15)4)11-13-8-6-12(2)7-9-13/h6-9H,5,10-11H2,1-4H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDSSTCVHGQJQHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC2=C(N1C)C(=O)N(C(=O)N2C)CC3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.